molecular formula C5H6N2O2 B2975829 2-Methyloxazole-4-carboxamide CAS No. 100959-91-9; 31825-95-3

2-Methyloxazole-4-carboxamide

Cat. No.: B2975829
CAS No.: 100959-91-9; 31825-95-3
M. Wt: 126.115
InChI Key: OBFUZQPNGSXDLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyloxazole-4-carboxamide is a heterocyclic organic compound featuring a five-membered oxazole ring with a methyl group at the 2-position and a carboxamide functional group at the 4-position. This compound is of interest in medicinal chemistry and materials science due to its versatility as a scaffold for drug development and functional materials.

Properties

IUPAC Name

2-methyl-1,3-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3-7-4(2-9-3)5(6)8/h2H,1H3,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFUZQPNGSXDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 2-Methyloxazole-4-carboxamide and its analogues:

Compound Name CAS Number Molecular Formula Substituents Key Physicochemical Properties
This compound Not explicitly provided C₅H₆N₂O₂ 2-methyl, 4-carboxamide Moderate polarity; higher lipophilicity due to methyl group
2-Phenyloxazole-4-carboxamide Not provided C₁₁H₁₀N₂O₂ 2-phenyl, 4-carboxamide Lower solubility in polar solvents due to bulky phenyl group
2-Chlorooxazole-4-carboxamide 1025468-33-0 C₄H₃ClN₂O₂ 2-chloro, 4-carboxamide Increased electronegativity; higher molecular weight (146.53 g/mol)
5-Methylisoxazole-4-carboxylic acid Not provided C₅H₅NO₃ 5-methyl, 4-carboxylic acid Higher acidity (pKa ~3–4) due to carboxylic acid group

Key Observations :

  • Substituent Effects : The 2-methyl group in this compound enhances lipophilicity compared to the 2-chloro (electron-withdrawing) and 2-phenyl (bulky, hydrophobic) variants.
  • Ring Heteroatom Arrangement : Isoxazole derivatives (e.g., 5-Methylisoxazole-4-carboxylic acid) have adjacent oxygen and nitrogen atoms, leading to distinct electronic properties and reduced aromatic stability compared to oxazole .
  • Functional Groups : Carboxamide derivatives exhibit lower acidity compared to carboxylic acid analogues, impacting solubility and binding interactions.

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